molecular formula C19H21F3N4 B12236800 N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine

N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12236800
M. Wt: 362.4 g/mol
InChI Key: JRTVLBLNZJMMJC-QPJJXVBHSA-N
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Description

N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylprop-2-en-1-yl group, and the attachment of the trifluoromethylpyrimidine moiety. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, trifluoromethylpyrimidines, and phenylprop-2-en-1-yl-containing molecules. Examples include:

  • N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-6-(methyl)pyrimidin-4-amine
  • N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-6-(chloromethyl)pyrimidin-4-amine

Uniqueness

The uniqueness of N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H21F3N4

Molecular Weight

362.4 g/mol

IUPAC Name

N-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C19H21F3N4/c20-19(21,22)17-13-18(24-14-23-17)25-16-8-11-26(12-9-16)10-4-7-15-5-2-1-3-6-15/h1-7,13-14,16H,8-12H2,(H,23,24,25)/b7-4+

InChI Key

JRTVLBLNZJMMJC-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCC1NC2=NC=NC(=C2)C(F)(F)F)C/C=C/C3=CC=CC=C3

Canonical SMILES

C1CN(CCC1NC2=NC=NC(=C2)C(F)(F)F)CC=CC3=CC=CC=C3

Origin of Product

United States

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